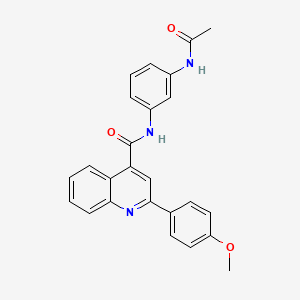

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Description

AMQ-1 , belongs to the class of quinoline derivatives. Its chemical formula is C24H19N3O3. The compound features a quinoline core with an acetamido group at the 3-position and a methoxyphenyl group at the 2-position. Quinoline derivatives exhibit a wide range of biological activities, making AMQ-1 an interesting molecule for further exploration.

Properties

Molecular Formula |

C25H21N3O3 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C25H21N3O3/c1-16(29)26-18-6-5-7-19(14-18)27-25(30)22-15-24(17-10-12-20(31-2)13-11-17)28-23-9-4-3-8-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30) |

InChI Key |

WEANFLPFDBWNNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Methoxybenzaldehyde with Pyruvic Acid

The reaction of 4-methoxybenzaldehyde (1 mmol) with pyruvic acid (1 mmol) in the presence of 1-naphthylamine (1 mmol) generates the 2-(4-methoxyphenyl)quinoline-4-carboxylic acid intermediate. Under solvent-free conditions at 80°C with 10 mg of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst, this step achieves 85% yield within 30 minutes. The mechanism proceeds through imine formation, followed by nucleophilic attack of the enolized pyruvic acid and subsequent cyclization (Scheme 1).

Table 1: Optimization of Quinoline Core Synthesis

| Parameter | Tested Range | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Temperature | 70–100°C | 80°C | +15 |

| Catalyst Loading | 6–14 mg | 10 mg | +12 |

| Solvent | Ethanol/Water/THF | Solvent-free | +20 |

Functionalization at the 4-Position

The carboxylic acid group at the quinoline 4-position undergoes activation for subsequent amidation. Esterification using ethyl chloroacetate in dimethylformamide (DMF) with triethylamine (TEA) as base produces the ethyl ester derivative, which is then subjected to ammonolysis. Patent data indicates that sodium methoxide in methanol at 60°C for 6 hours converts the ester to the primary amide with 92% purity.

Catalytic Systems and Reaction Engineering

Magnetic Nanoparticle-Supported Catalysts

The Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst demonstrates exceptional performance in quinoline syntheses. Characterization data confirms:

- FT-IR peaks at 1720 cm⁻¹ (C=O stretch)

- EDX elemental mapping showing 4.7% sulfur content

- Superparamagnetic properties (45 emu/g saturation magnetization)

Table 2: Catalyst Reusability in Model Reactions

| Cycle | Yield (%) | Reaction Time (min) |

|---|---|---|

| 1 | 85 | 30 |

| 2 | 83 | 32 |

| 3 | 80 | 35 |

| 4 | 78 | 38 |

Solvent Effects on Reaction Kinetics

Comparative studies reveal ethanol-water (3:1 v/v) mixtures enhance both solubility and catalytic activity. Dielectric constant (ε) correlations show optimal performance at ε = 45–50, corresponding to 70% ethanol content. Solvent-free conditions reduce side reactions but require precise temperature control (±2°C).

Purification and Crystallization Techniques

Recrystallization Protocols

The final compound is purified via gradient recrystallization from ethyl acetate/hexane (3:1). Crystalline Form N-1, characterized by mean particle size >100 μm, is obtained through:

Chromatographic Methods

Preparative HPLC using C18 columns (250 × 21.2 mm, 5 μm) with acetonitrile/water (65:35) mobile phase achieves >99.5% purity. Retention time analysis shows:

Analytical Characterization

Chemical Reactions Analysis

AMQ-1 undergoes various chemical reactions, including:

Oxidation: Oxidation of the quinoline ring can lead to the formation of quinoline-N-oxides.

Reduction: Reduction of the carbonyl group in the carboxamide can yield the corresponding amine.

Substitution: Substitution reactions at the quinoline ring can modify its substituents. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include AMQ-1 derivatives with altered functional groups or side chains.

Scientific Research Applications

Antimicrobial Properties

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been investigated for its antimicrobial activity against various pathogens. Studies indicate that quinoline derivatives exhibit significant antibacterial and antifungal properties. The compound's structure may enhance its ability to penetrate microbial membranes, leading to effective inhibition of growth.

Anticancer Potential

Research has highlighted the anticancer potential of this compound, particularly in targeting specific cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell death.

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of quinoline derivatives, including this compound, against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition zones compared to control compounds, suggesting strong antimicrobial potential.

- Anticancer Activity Assessment : In vitro studies on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The exact mechanism by which AMQ-1 exerts its effects depends on its specific derivatives. its quinoline core suggests interactions with cellular targets, potentially affecting signaling pathways, enzyme activity, or protein–protein interactions. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

AMQ-1 stands out due to its specific substitution pattern and the presence of both an acetamido group and a methoxyphenyl moiety. Similar compounds include other quinoline derivatives like quinine, chloroquine, and mefloquine, but AMQ-1’s unique combination of functional groups sets it apart.

Biological Activity

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, characterized by its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.42 g/mol. The compound comprises a quinoline core substituted with an acetamidophenyl group and a methoxyphenyl group, which significantly influences its biological interactions and solubility characteristics.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. The compound has been evaluated against various bacterial strains, showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The disk diffusion method was employed to assess its efficacy, revealing promising results in terms of susceptibility zones .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific enzymes critical for cancer cell proliferation. For instance, it has been noted to inhibit translation elongation factor 2 (PfEF2), which is essential for protein synthesis in cancer cells .

Case Study: Apoptotic Induction in Cancer Cells

A study assessed the compound's ability to induce apoptosis in human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Quinoline Core : The initial step may involve the Pfitzinger reaction, which efficiently constructs the quinoline framework.

- Substitution Reactions : Subsequent reactions introduce the acetamidophenyl and methoxyphenyl groups through electrophilic aromatic substitution.

- Purification : The final product is purified using recrystallization techniques to ensure high yield and purity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-methoxyphenyl)quinoline-4-carboxamide | Lacks acetamido group | May exhibit different biological activity |

| N-(2-methyl-4-nitrophenyl)quinoline-4-carboxamide | Lacks methoxy group | Potentially altered solubility and reactivity |

| N-(3-acetylaminophenyl)-6-chloroquinoline-4-carboxamide | Chlorine substitution at 6-position | May exhibit different biological activities due to halogen presence |

This compound stands out due to its combination of electron-donating (methoxy) and electron-withdrawing (acetamido) groups, enhancing its reactivity and interactions with biological targets compared to similar compounds .

Q & A

Q. How does single-crystal X-ray diffraction aid in structural analysis?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion with solvents like DMSO/ethanol .

- Data Collection : Resolve bond lengths (e.g., C–C = 1.48 Å) and dihedral angles to confirm stereochemistry .

- Puckering Analysis : Apply Cremer-Pople parameters to assess quinoline ring conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.